
Bromure de 2-bromobenzylmagnésium
Vue d'ensemble
Description
2-Bromobenzylmagnesium bromide (2-BB) is an organometallic compound used in organic synthesis. It is a versatile reagent with a wide range of uses in the lab. It is also commercially available, making it an attractive choice for organic synthesis. 2-BB can be used for a variety of reactions, including nucleophilic substitution, Grignard reactions, and Wittig reactions. It has been used in a number of scientific studies and is a popular choice for lab experiments.
Applications De Recherche Scientifique
Réactif de Grignard
Le bromure de 2-bromobenzylmagnésium est un réactif de Grignard . Les réactifs de Grignard sont des composés organomagnésiens largement utilisés en chimie organique pour la formation de liaisons carbone-carbone. Ils sont utilisés dans la synthèse d'alcools, d'acides, de cétones et d'autres composés organiques.
Synthèse de bromobenzènes
Le this compound peut être utilisé dans la synthèse de bromobenzènes . Les bromobenzènes sont des intermédiaires importants dans la production d'une large gamme de composés chimiques, y compris les produits pharmaceutiques et les colorants.
Préparation de composés arylmagnésium
Le this compound peut être utilisé dans la préparation de composés arylmagnésium . Ces composés sont des intermédiaires importants dans diverses réactions organiques, y compris les réactions de couplage et les substitutions nucléophiles.
Synthèse de biaryles
Le this compound peut être utilisé dans la synthèse de biaryles . Les biaryles sont des composés contenant deux groupes aryles. On les retrouve dans de nombreux produits naturels et pharmaceutiques biologiquement actifs.
Synthèse d'hétérocycles
Le this compound peut être utilisé dans la synthèse d'hétérocycles . Les hétérocycles sont des composés cycliques qui contiennent des atomes d'au moins deux éléments différents. On les retrouve dans de nombreux produits naturels et pharmaceutiques.
Synthèse d'aromatiques fonctionnalisés
Le this compound peut être utilisé dans la synthèse d'aromatiques fonctionnalisés . Les aromatiques fonctionnalisés sont des composés aromatiques qui ont été modifiés avec des groupes fonctionnels. Ils sont utilisés dans la synthèse d'une large gamme de composés chimiques, y compris les produits pharmaceutiques et les colorants.
Mécanisme D'action
Target of Action
2-Bromobenzylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of 2-Bromobenzylmagnesium bromide are electrophilic carbon atoms present in various organic compounds .
Mode of Action
2-Bromobenzylmagnesium bromide, as a Grignard reagent, acts as a nucleophile . It attacks the electrophilic carbon in a concerted mechanism, where the nucleophile attacks the carbon at the same time that the leaving group departs . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
Grignard reagents, including 2-bromobenzylmagnesium bromide, are known to be involved in various synthetic pathways in organic chemistry . They are used in the synthesis of alcohols, aldehydes, ketones, and carboxylic acids .
Result of Action
The primary result of the action of 2-Bromobenzylmagnesium bromide is the formation of new carbon-carbon bonds . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of 2-Bromobenzylmagnesium bromide is highly dependent on the environment. It is sensitive to moisture and air, and it must be handled under an inert atmosphere . It is typically stored at low temperatures (2-8°C) to maintain its stability . The reaction conditions, such as temperature and solvent, can also influence the efficacy of the reaction .
Analyse Biochimique
Biochemical Properties
2-Bromobenzylmagnesium bromide plays a crucial role in biochemical reactions due to its ability to act as a nucleophile. In biochemical contexts, it can interact with various enzymes, proteins, and other biomolecules. For instance, it can react with carbonyl-containing compounds to form alcohols, which are essential intermediates in many biochemical pathways. The interaction of 2-Bromobenzylmagnesium bromide with enzymes such as alcohol dehydrogenase can lead to the formation of secondary alcohols, which are vital in metabolic processes .
Cellular Effects
The effects of 2-Bromobenzylmagnesium bromide on cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Bromobenzylmagnesium bromide can modify the activity of kinases and phosphatases, leading to changes in phosphorylation states of proteins involved in signal transduction. Additionally, it can affect gene expression by interacting with transcription factors, thereby influencing the transcription of genes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 2-Bromobenzylmagnesium bromide exerts its effects through various mechanisms. It can form covalent bonds with biomolecules, leading to enzyme inhibition or activation. For instance, 2-Bromobenzylmagnesium bromide can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can result in changes in gene expression, as the compound can influence the binding of transcription factors to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromobenzylmagnesium bromide can change over time. The stability of this compound is influenced by factors such as temperature and pH. Over time, 2-Bromobenzylmagnesium bromide can degrade, leading to a decrease in its reactivity. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 2-Bromobenzylmagnesium bromide vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting cell growth. At high doses, 2-Bromobenzylmagnesium bromide can exhibit toxic effects, including cellular damage and apoptosis. Studies have shown that there is a threshold dose beyond which the compound’s adverse effects become pronounced, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
2-Bromobenzylmagnesium bromide is involved in several metabolic pathways. It can interact with enzymes such as cytochrome P450, leading to the formation of metabolites that participate in various biochemical processes. The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 2-Bromobenzylmagnesium bromide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with membrane-bound transporters can affect its distribution within the cell .
Subcellular Localization
The subcellular localization of 2-Bromobenzylmagnesium bromide is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 2-Bromobenzylmagnesium bromide can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Its localization can also affect its interactions with other biomolecules, thereby modulating its biochemical effects .
Propriétés
IUPAC Name |
magnesium;1-bromo-2-methanidylbenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAWDDBPRRNVDO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1Br.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2Mg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446186 | |
| Record name | 2-Bromobenzylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56812-60-3 | |
| Record name | 2-Bromobenzylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




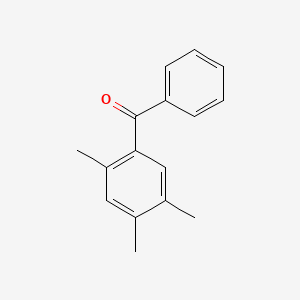
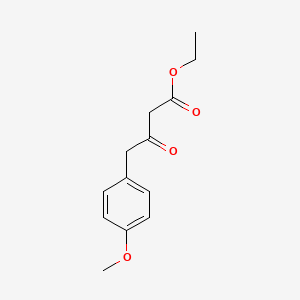
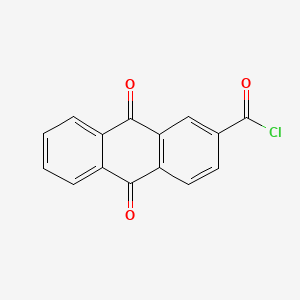
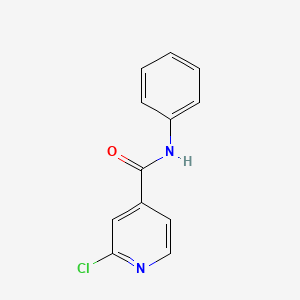
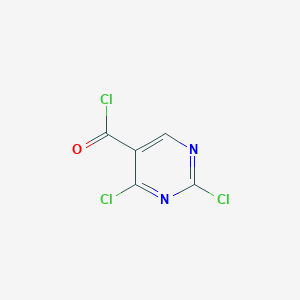
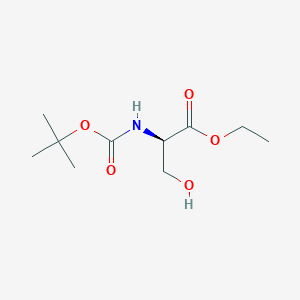
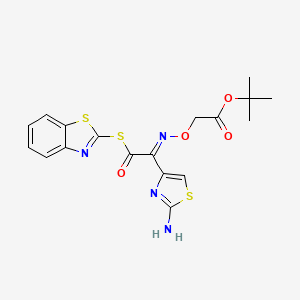
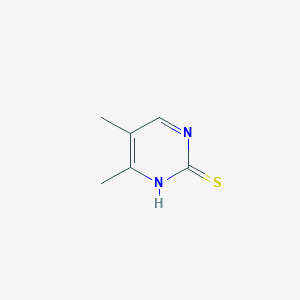
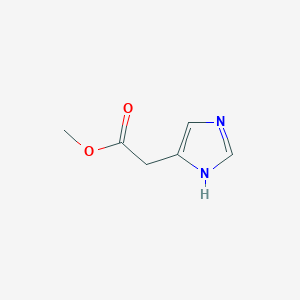
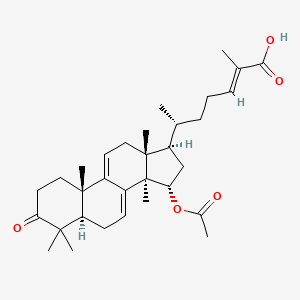

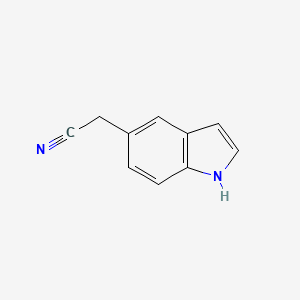
![[Diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate](/img/structure/B1590806.png)